molecular formula C15H23NO3Si B1521766 (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol CAS No. 1171920-61-8

(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol

Cat. No.: B1521766
CAS No.: 1171920-61-8
M. Wt: 293.43 g/mol
InChI Key: FABMDYUQZRCJAN-UHFFFAOYSA-N
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Description

The compound (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol is a complex organic molecule featuring a furo[3,2-b]pyridine core with a tert-butyldimethylsilyloxy group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furo[3,2-b]pyridine derivatives.

    Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.

    Formation of the Furo[3,2-b]pyridine Core: This step involves cyclization reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like Jones reagent or PCC.

    Reduction: The furo[3,2-b]pyridine core can undergo reduction reactions to form dihydrofuro[3,2-b]pyridine derivatives.

    Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Jones reagent, PCC, or KMnO₄.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted furo[3,2-b]pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Drug Development: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Medicine

    Therapeutic Agents: Potential use as therapeutic agents due to its ability to interact with biological targets.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furo[3,2-b]pyridine core can interact with active sites of enzymes, potentially inhibiting their activity. The tert-butyldimethylsilyloxy group can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)amine
  • (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)acetic acid

Uniqueness

The unique combination of the furo[3,2-b]pyridine core with the tert-butyldimethylsilyloxy and hydroxymethyl groups provides (2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol with distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications in research and industry.

Properties

IUPAC Name

[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3Si/c1-15(2,3)20(4,5)18-10-12-7-13-14(19-12)6-11(9-17)8-16-13/h6-8,17H,9-10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABMDYUQZRCJAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674099
Record name [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171920-61-8
Record name [2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 2
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(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 3
(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 4
(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 5
(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol
Reactant of Route 6
Reactant of Route 6
(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)methanol

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